

Technical Comparison Guide: Reference Standard Suppliers for CAS 898787-52-5

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2-(3-Chlorophenyl)ethyl
cyclopropyl ketone

CAS No.: 898787-52-5

Cat. No.: B1360563

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Molecule: 3-Cyclopentyl-3-oxopropanenitrile Application: Critical Intermediate / Regulatory Starting Material (RSM) for Ruxolitinib[1]

Executive Summary & Technical Context[2][3][4][5][6]

CAS 898787-52-5 (3-Cyclopentyl-3-oxopropanenitrile) is a β -ketonitrile and the primary Regulatory Starting Material (RSM) in the synthesis of Ruxolitinib (Jakafi/Jakavi), a JAK1/JAK2 inhibitor used for myelofibrosis.[1]

For drug development professionals, this molecule presents a specific challenge: it is rarely available as a primary Pharmacopeial Reference Standard (USP/EP). Consequently, analytical teams must often source high-purity "Research Grade" material and qualify it in-house as a Secondary Reference Standard for impurity profiling and RSM testing.[1]

Critical Chemical Behavior (Expert Insight): As a β -ketonitrile, CAS 898787-52-5 exhibits keto-enol tautomerism.[1] In solution (particularly in CDCl_3 or DMSO-d_6), you will observe split peaks in $^1\text{H-NMR}$, often mistaken for impurities.[1] Furthermore, the acidic proton at the α -position makes it sensitive to base-catalyzed degradation.[1] Reference standards must be stored strictly under inert gas (Argon/Nitrogen) at -20°C . [1]

Supplier Landscape & Comparison

Since no ISO 17034 Certified Reference Material (CRM) currently exists for this specific intermediate, suppliers are categorized by their documentation tier.^[1]

Comparative Matrix

Supplier Category	Representative Suppliers	Purity Spec	Documentation Package	Suitability
Tier 1: Specialized Impurity Standards	Toronto Research Chemicals (TRC), LGC Standards, SynZeal	>98% (HPLC)	Full CoA, 1H-NMR, MS, HPLC, TGA/LOD, IR. ^[1]	Method Validation & GMP Release Testing. Best for establishing an in-house Primary Standard. ^[1]
Tier 2: Custom Synthesis / Pharma Services	Veeprho, Pharmaffiliates, Boc Sciences	>95-97%	CoA, HPLC, MS. (NMR often on request). ^[1]	Impurity Tracking. Good for identifying retention times and relative response factors (RRF). ^[1]
Tier 3: Chemical Building Blocks	Combi-Blocks, Enamine, ChemScene	>95%	Basic CoA (Purity + ID). ^[1]	Synthesis & R&D. Requires full in-house characterization before analytical use. ^[1]

Detailed Supplier Analysis

Option A: Toronto Research Chemicals (TRC) / LGC Standards^[1]

- Product: 3-Cyclopentyl-3-oxopropanenitrile (often listed as a Ruxolitinib metabolite or impurity).^{[1][2]}

- Performance: TRC typically provides the most comprehensive data package. Their standards usually account for residual solvents and water content, which is critical for accurate potency calculation.
- Verdict: The "Gold Standard" for non-pharmacopeial materials. Use this source if you are filing regulatory documents (IND/NDA).[1]

Option B: Veeprho / SynZeal

- Product: Ruxolitinib Intermediate / Impurity Standards.[3]
- Performance: These suppliers specialize in API impurities. They are often faster to ship than major catalogs and offer custom synthesis if the specific salt form or isotope (-labeled) is needed.[1]
- Verdict: Excellent balance of cost and documentation. Ideal for stability studies where large quantities of standard are needed.

Option C: Combi-Blocks

- Product: Catalog Reagents.
- Performance: High purity often available (98%+), but the CoA is "reagent grade." It lacks the water/solvent data required for a mass-balance potency assignment.[1]
- Verdict: Only use for early-stage R&D or if you have the capability to perform TGA and KF titration in-house.[1]

Experimental Protocol: In-House Qualification

Since you likely cannot buy a USP standard, you must qualify a commercial sample. The following protocol describes the Mass Balance Approach to assign potency to CAS 898787-52-5.

Methodology: Potency Assignment via Mass Balance

Principle:

[1]

Step 1: Chromatographic Purity (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 90% B over 20 minutes.
- Detection: 210 nm (Nitrile absorption) and 254 nm.[1]
- Note: The keto and enol forms may separate slightly or cause peak broadening depending on pH. Ensure the mobile phase is buffered to suppress tautomeric interconversion on-column.

Step 2: Residual Solvent & Water Quantification

- Water: Karl Fischer (Coulometric) is mandatory.[1] Do not rely on "Loss on Drying" (LOD) as this molecule is volatile and may sublime.[1]
- Solvents: HS-GC (Headspace Gas Chromatography) to quantify residual THF or Toluene often used in synthesis.[1]

Step 3: Structural Identification (NMR)

- Solvent:

(Note: Tautomerism is solvent-dependent).[1]

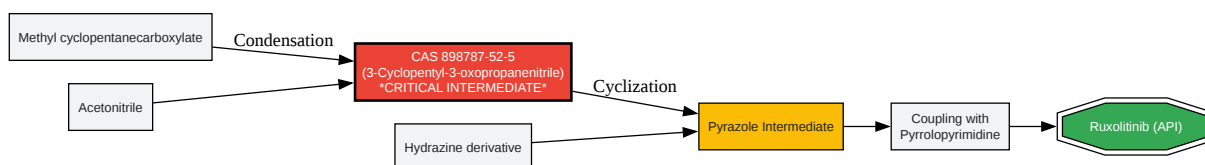
- Key Signals:
 - Cyclopentyl methine multiplet (~2.9-3.1 ppm).[1]
 - -Methylene protons (singlet at ~3.5 ppm for keto form).[1]

- Enol -OH proton (downfield, broad, variable).[1]

Visualizations

Diagram 1: Ruxolitinib Synthesis & Role of CAS 898787-52-5

This pathway illustrates why impurity control in this specific intermediate is critical for the final API quality.

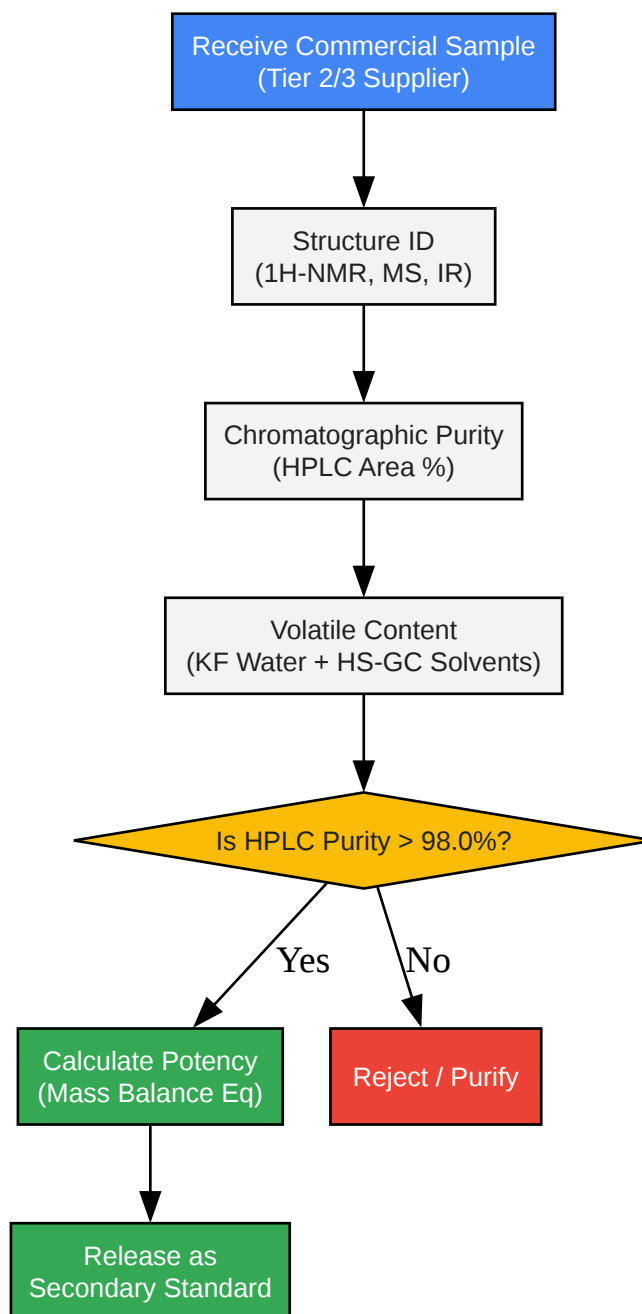


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Caption: Synthesis pathway highlighting CAS 898787-52-5 as the scaffold for the pyrazole ring system.

Diagram 2: Reference Standard Qualification Workflow

A self-validating logic flow for qualifying a Tier 2/3 supplier sample.



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Caption: Decision tree for qualifying commercial 3-Cyclopentyl-3-oxopropanenitrile as a reference standard.

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- To cite this document: BenchChem. [Technical Comparison Guide: Reference Standard Suppliers for CAS 898787-52-5]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360563#reference-standard-suppliers-for-cas-898787-52-5>]

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